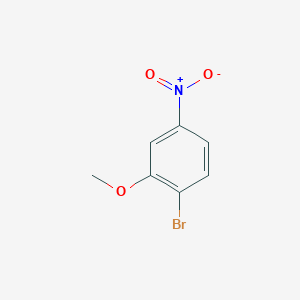

2-Bromo-5-nitroanisole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405572. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKADLOYTKVXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228070 | |

| Record name | 2-Bromo-5-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77337-82-7 | |

| Record name | 1-Bromo-2-methoxy-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77337-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077337827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 77337-82-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-5-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-5-NITROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55S5YMP2XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-5-nitroanisole (CAS: 77337-82-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-nitroanisole, with the CAS number 77337-82-7, is a substituted aromatic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a methoxy group, a bromine atom, and a nitro group on a benzene ring, provides multiple reactive sites for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, particularly in the realm of pharmaceutical development.

Physicochemical Properties

This compound is a crystalline powder, typically light brown in color. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 77337-82-7 | N/A |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | [1] |

| Appearance | Light brown crystalline powder | [1] |

| Melting Point | 99-103 °C | N/A |

| Boiling Point | 98°C at 0.2 mmHg | [1] |

| Density | 1.64 g/cm³ | [1] |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the bromo, methoxy, and nitro substituents.

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons and the one methoxy carbon. The positions of the aromatic carbon signals will be dictated by the substitution pattern. For instance, the carbon bearing the nitro group is expected to be significantly downfield.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, C-O stretching of the anisole moiety, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically in the regions of 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹). A band corresponding to the C-Br stretching will also be present at lower wavenumbers.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the methoxy group, the nitro group, and the bromine atom.

Synthesis

A common synthetic route to this compound involves the nitration of 2-bromoanisole.

Experimental Protocol: Nitration of 2-Bromoanisole

This protocol is a general procedure for the nitration of an activated aromatic ring and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

2-Bromoanisole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water

-

Sodium Bicarbonate solution (saturated)

-

Organic solvent (e.g., dichloromethane or ethyl acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 2-bromoanisole to the sulfuric acid with continuous stirring, maintaining a low temperature.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2-bromoanisole in sulfuric acid, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Logical Workflow for Synthesis and Purification

Caption: Synthesis and purification workflow for this compound.

Reactivity and Synthetic Applications

This compound possesses three key functional groups that dictate its reactivity: the bromine atom, the nitro group, and the methoxy group activating the aromatic ring.

Nucleophilic Aromatic Substitution

The bromine atom can be displaced by various nucleophiles. The presence of the electron-withdrawing nitro group in the para position to the methoxy group and meta to the bromine does not strongly activate the bromine for classical SNAr reactions. However, under forcing conditions or with strong nucleophiles, substitution can occur.

Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of a wide range of more complex molecules.

Suzuki Coupling Reaction Workflow

Caption: General workflow for a Suzuki coupling reaction with this compound.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride, iron in acidic medium, or catalytic hydrogenation. This transformation is crucial as it introduces a versatile amino group that can be further functionalized, for example, through diazotization or acylation, to build diverse molecular scaffolds.

Experimental Protocol: Reduction of the Nitro Group

This is a general procedure for the reduction of an aromatic nitro group and may require optimization.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide solution

-

Ethyl acetate

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture at reflux for a specified period, monitoring the reaction by TLC.

-

After completion, cool the mixture and neutralize it with a sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The product, 4-bromo-3-methoxyaniline, can be purified by column chromatography.

Applications in Drug Development

Nitroaromatic compounds are important building blocks in the synthesis of pharmaceuticals.[2] The versatile functionalities of this compound make it a valuable intermediate for the synthesis of bioactive molecules. While specific examples of its direct use in the synthesis of marketed drugs are not widely documented, its structural motifs are present in various pharmacologically active compounds. For instance, substituted bromo-nitro-aromatics are used in the synthesis of kinase inhibitors and other targeted therapies.[3]

The general strategy involves using the bromine atom for cross-coupling reactions to build the core scaffold of the drug molecule and then reducing the nitro group to an amine for further derivatization to modulate the compound's biological activity and pharmacokinetic properties.

Signaling Pathways

There is no direct evidence in the reviewed literature linking this compound to specific signaling pathways. However, as a building block for kinase inhibitors, its derivatives could potentially target pathways regulated by kinases, which are crucial in cell signaling, proliferation, and differentiation. Dysregulation of these pathways is often implicated in diseases like cancer.

Logical Relationship for Potential Drug Discovery Application

Caption: A potential synthetic pathway from this compound to a bioactive molecule.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined reactivity, stemming from the bromo, nitro, and methoxy functional groups, allows for a range of chemical transformations to build complex molecular architectures. While detailed spectroscopic and specific drug synthesis examples are not abundant in publicly accessible literature, the foundational chemical principles outlined in this guide provide a strong basis for its application in research and development. Further exploration of its reactivity and its incorporation into novel synthetic pathways will undoubtedly continue to be of great interest to the scientific community.

References

physical and chemical properties of 2-Bromo-5-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromo-5-nitroanisole. The information is curated for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a key intermediate in organic synthesis.

Core Properties and Data

This compound, with the CAS number 77337-82-7, is a substituted aromatic compound.[1][2] Its structure features a benzene ring substituted with a bromine atom, a nitro group, and a methoxy group. This combination of functional groups makes it a versatile reagent in various chemical transformations.

Physical Properties

This compound is typically a yellow to light brown crystalline powder or solid.[3][2] A summary of its key physical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | |

| Appearance | Yellow to light brown crystalline powder/solid | [2] |

| Melting Point | 102.0-108.0 °C | |

| Boiling Point | 325 °C at 760 mmHg (Predicted) | |

| Solubility | Insoluble in water | |

| CAS Number | 77337-82-7 | [1][2] |

| EC Number | 278-669-5 |

Chemical Properties

The chemical behavior of this compound is dictated by its aromatic ring and the nature of its substituents. The nitro group is strongly electron-withdrawing, deactivating the ring towards electrophilic substitution, while the methoxy group is activating and the bromine is deactivating but ortho-, para-directing. This electronic landscape influences its reactivity in various chemical reactions. The compound is stable under normal conditions.

Key chemical identifiers are summarized in Table 2.

| Identifier | Value | Source(s) |

| IUPAC Name | 1-bromo-2-methoxy-4-nitrobenzene | [1] |

| SMILES | COC1=CC(=CC=C1Br)--INVALID-LINK--[O-] | |

| InChI Key | NTKADLOYTKVXQN-UHFFFAOYSA-N |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are crucial for its application in research and development.

Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of 2-bromoanisole. The following is a generalized experimental protocol based on standard nitration procedures for aromatic compounds.

Materials:

-

2-Bromoanisole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromoanisole in a minimal amount of concentrated sulfuric acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Extract the product into an organic solvent such as dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude this compound can be purified by standard laboratory techniques such as recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Data

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the aromatic protons and the methoxy group protons would be expected. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the bromo, nitro, and methoxy groups.

-

¹³C NMR: Resonances for the seven carbon atoms in the molecule would be observed, with the chemical shifts indicating the electronic environment of each carbon.

-

IR Spectroscopy: Characteristic absorption bands for the C-Br, C-O (ether), and NO₂ (nitro) functional groups would be present.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, as well as fragmentation patterns characteristic of the structure.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. While detailed public spectral data is limited, its structure can be unequivocally confirmed using modern analytical methods. This guide provides a foundational understanding of this compound for its effective use in research and development.

References

An In-Depth Technical Guide to 2-Bromo-5-nitroanisole: Molecular Properties

This guide provides a focused analysis of the fundamental molecular properties of 2-Bromo-5-nitroanisole, a chemical compound of interest to researchers and professionals in drug development and organic synthesis.

Molecular Formula and Weight

This compound is an organic compound with the chemical formula C7H6BrNO3.[1][2][3][4][5] Its molecular weight is approximately 232.03 g/mol .[3][4][5][6] The precise molecular weight is derived from the sum of the atomic weights of its constituent atoms.

Quantitative Molecular Data

The elemental composition and corresponding contribution to the total molecular weight of this compound are detailed in the table below. This information is crucial for stoichiometric calculations in chemical reactions and for analytical characterization.

| Element | Symbol | Atomic Count | Atomic Mass (amu) | Total Mass (amu) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 18 | 232.033 |

Molecular Structure

The structural arrangement of atoms in this compound is a key determinant of its chemical reactivity and physical properties. The molecule consists of a benzene ring substituted with a methoxy group (-OCH3), a bromine atom (-Br), and a nitro group (-NO2). The IUPAC name for this compound is 1-bromo-2-methoxy-4-nitrobenzene.[1][3]

Caption: Molecular structure of this compound.

References

- 1. This compound, 98% 2 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 77337-82-7|this compound|BLD Pharm [bldpharm.com]

- 6. 5-Bromo-2-nitroanisole | C7H6BrNO3 | CID 11746490 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 2-Bromo-5-nitroanisole from 2-bromoanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Bromo-5-nitroanisole, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The synthesis involves the electrophilic aromatic substitution reaction of 2-bromoanisole, specifically nitration, to introduce a nitro group onto the aromatic ring. This guide details the experimental protocol, presents key quantitative data, and illustrates the experimental workflow.

Introduction

This compound is a key building block in the synthesis of various complex organic molecules. Its structure, featuring a bromo, a methoxy, and a nitro group on a benzene ring, offers multiple points for further functionalization. The regioselective introduction of the nitro group at the 5-position is governed by the directing effects of the existing bromo and methoxy substituents. The methoxy group is a strong activating group and is ortho, para-directing, while the bromo group is a deactivating group but is also ortho, para-directing. The position of nitration is a result of the interplay of these electronic effects.

Reaction Scheme

The synthesis of this compound from 2-bromoanisole proceeds via an electrophilic aromatic nitration reaction. A mixture of concentrated nitric acid and concentrated sulfuric acid is typically employed to generate the nitronium ion (NO₂⁺), which is the active electrophile.

Overall Reaction:

2-Bromoanisolethis compound

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2-Bromoanisole (C₇H₇BrO)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Beakers

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-bromoanisole. Cool the flask in an ice bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the stirred 2-bromoanisole solution over a period of 30-60 minutes, ensuring the reaction temperature is maintained between 0-10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from ethanol to yield a pale yellow solid.[1][2][3]

Data Presentation

The following tables summarize the key quantitative data for the starting material and the product.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 2-Bromoanisole | C₇H₇BrO | 187.03 | Colorless to light yellow liquid | 2-3 | 210 |

| This compound | C₇H₆BrNO₃ | 232.03 | Pale yellow crystalline solid | 104-106 | - |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | δ (ppm): 8.05 (d, 1H), 7.85 (dd, 1H), 7.15 (d, 1H), 3.95 (s, 3H) |

| ¹³C NMR | δ (ppm): 162.5, 148.0, 128.5, 125.0, 115.0, 112.0, 57.0 |

| IR (cm⁻¹) | 1520 (asymmetric NO₂ stretch), 1345 (symmetric NO₂ stretch), 1250 (C-O stretch), 1020 (C-O stretch), 810 (C-H out-of-plane bend) |

| Mass Spec (m/z) | 231, 233 (M⁺, M⁺+2, bromine isotopes) |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Bromo-5-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted electrophilic substitution reactions of 2-Bromo-5-nitroanisole. Due to a lack of specific experimental data for this compound in the available literature, this document focuses on the theoretical principles governing its reactivity, predicting the outcomes of common electrophilic aromatic substitution reactions. The experimental protocols provided are adapted from established procedures for structurally similar compounds and should be considered as starting points for further investigation.

Core Concepts: Predicting Reactivity and Regioselectivity

The outcome of electrophilic aromatic substitution on this compound is dictated by the interplay of the directing and activating/deactivating effects of its three substituents: the methoxy (-OCH₃), bromo (-Br), and nitro (-NO₂) groups.

-

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group. The oxygen atom's lone pairs donate electron density to the aromatic ring through resonance, increasing its nucleophilicity and stabilizing the arenium ion intermediate in ortho and para positions.

-

Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because their lone pairs can participate in resonance stabilization of the arenium ion.

-

Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group. Both through induction and resonance, it withdraws electron density from the ring, making it less reactive towards electrophiles. The meta position is favored as the positive charge of the arenium ion intermediate avoids being placed on the carbon atom bearing the electron-withdrawing nitro group.

Overall Reactivity: The presence of two deactivating groups (bromo and nitro) and one activating group (methoxy) suggests that this compound will be significantly less reactive than anisole itself, but more reactive than nitrobenzene or bromobenzene. The strong activating effect of the methoxy group is somewhat tempered by the deactivating substituents.

Predicted Regioselectivity: The directing effects of the substituents will determine the position of electrophilic attack. The available positions on the benzene ring are C3, C4, and C6.

-

Position C3: ortho to the bromo group and meta to the nitro group.

-

Position C4: para to the methoxy group, meta to the bromo group, and ortho to the nitro group.

-

Position C6: ortho to the methoxy group and ortho to the bromo group.

Considering the directing effects:

-

The methoxy group strongly directs to positions C4 (para) and C6 (ortho).

-

The bromo group directs to positions C3 and C6 (ortho).

-

The nitro group directs to position C3 (meta).

The most likely position for electrophilic attack is C4 , as it is the para position to the strongly activating methoxy group. The second most likely position is C6 , being ortho to both the methoxy and bromo groups. Attack at C3 is less likely due to it being sterically hindered and only favored by the deactivating nitro group.

Predicted Electrophilic Substitution Reactions

The following sections detail the predicted outcomes and provide hypothetical experimental protocols for common electrophilic substitution reactions on this compound.

Nitration

Nitration introduces a second nitro group onto the aromatic ring. Given the directing effects, the major product is predicted to be 2-Bromo-4,5-dinitroanisole.

Predicted Reaction Data

| Reagent/Condition | Product | Predicted Yield (%) |

| Conc. HNO₃, Conc. H₂SO₄, 0-25°C | 2-Bromo-4,5-dinitroanisole | 60-70 |

| Conc. HNO₃, Conc. H₂SO₄, 0-25°C | 2-Bromo-3,5-dinitroanisole | 20-30 |

| Conc. HNO₃, Conc. H₂SO₄, 0-25°C | 6-Bromo-2,5-dinitroanisole | 5-10 |

Experimental Protocol (Hypothetical)

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.

-

Addition of Substrate: Slowly add 2.32 g (10 mmol) of this compound to the sulfuric acid with continuous stirring, ensuring the temperature remains below 10°C.

-

Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by carefully adding 0.7 mL (10 mmol) of concentrated nitric acid to 3 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Reaction: Add the nitrating mixture dropwise to the solution of the substrate over 30 minutes, maintaining the temperature at 0-5°C.

-

Stirring: After the addition is complete, continue stirring at room temperature for 2-3 hours.

-

Work-up: Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from ethanol to obtain the purified dinitro derivative.

Bromination

Bromination would introduce a second bromo substituent. The major product is predicted to be 2,4-Dibromo-5-nitroanisole.

Predicted Reaction Data

| Reagent/Condition | Product | Predicted Yield (%) |

| Br₂, FeBr₃, CCl₄, reflux | 2,4-Dibromo-5-nitroanisole | 50-60 |

| Br₂, FeBr₃, CCl₄, reflux | 2,3-Dibromo-5-nitroanisole | 25-35 |

| Br₂, FeBr₃, CCl₄, reflux | 2,6-Dibromo-5-nitroanisole | 10-15 |

Experimental Protocol (Hypothetical)

-

Setup: To a solution of 2.32 g (10 mmol) of this compound in 20 mL of carbon tetrachloride in a round-bottom flask, add 0.2 g of iron filings.

-

Addition of Bromine: Add 0.51 mL (10 mmol) of bromine dropwise with stirring.

-

Reaction: Reflux the mixture gently for 4-6 hours until the evolution of hydrogen bromide gas ceases.

-

Work-up: Cool the reaction mixture and wash it with a 10% sodium thiosulfate solution to remove excess bromine, followed by washing with water.

-

Extraction: Separate the organic layer, dry it over anhydrous magnesium sulfate, and evaporate the solvent.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Friedel-Crafts Acylation

Friedel-Crafts acylation is expected to be challenging due to the presence of the strongly deactivating nitro group. However, under forcing conditions, acylation at the C4 position might be possible.

Predicted Reaction Data

| Reagent/Condition | Product | Predicted Yield (%) |

| Acetyl chloride, AlCl₃, CS₂, reflux | 1-(3-Bromo-4-methoxy-6-nitrophenyl)ethan-1-one | 20-30 |

Experimental Protocol (Hypothetical)

-

Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend 3.99 g (30 mmol) of anhydrous aluminum chloride in 30 mL of dry carbon disulfide.

-

Addition of Acylating Agent: Add 0.78 mL (11 mmol) of acetyl chloride dropwise with stirring.

-

Addition of Substrate: Slowly add a solution of 2.32 g (10 mmol) of this compound in 15 mL of carbon disulfide.

-

Reaction: Reflux the mixture for 8-12 hours.

-

Work-up: Cool the reaction mixture and pour it cautiously onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.

-

Purification: After removing the solvent, purify the product by column chromatography.

Friedel-Crafts Alkylation

Similar to acylation, Friedel-Crafts alkylation is expected to be difficult. The use of a more reactive alkylating agent under harsh conditions might lead to a low yield of the alkylated product.

Predicted Reaction Data

| Reagent/Condition | Product | Predicted Yield (%) |

| Isopropyl chloride, AlCl₃, nitrobenzene, 80°C | 2-Bromo-4-isopropyl-5-nitroanisole | 15-25 |

Experimental Protocol (Hypothetical)

-

Setup: In a round-bottom flask, dissolve 2.32 g (10 mmol) of this compound in 20 mL of nitrobenzene (as solvent).

-

Catalyst Addition: Add 1.47 g (11 mmol) of anhydrous aluminum chloride in portions with stirring.

-

Alkylating Agent: Bubble isopropyl chloride gas through the mixture or add it as a liquid (0.9 mL, 10 mmol) dropwise.

-

Reaction: Heat the mixture at 80°C for 10-15 hours.

-

Work-up: Cool the reaction and pour it into a mixture of ice and hydrochloric acid.

-

Extraction: Extract the product with diethyl ether, wash the organic layer with water and brine, and dry it.

-

Purification: Remove the solvent and purify the residue by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of the predicted electrophilic substitution reactions on this compound.

Synthesis of 2-Bromo-5-nitroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for the preparation of 2-Bromo-5-nitroanisole, a valuable intermediate in organic synthesis. The document details two main strategies, starting from readily available precursors: 2-bromoanisole and bromobenzene. This guide includes detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in the efficient synthesis of the target compound.

Core Synthetic Strategies

Two principal synthetic pathways for this compound are outlined below. The choice of route may depend on the availability of starting materials, desired scale, and safety considerations.

-

Route 1: Electrophilic Nitration of 2-Bromoanisole. This is a direct approach involving the nitration of commercially available 2-bromoanisole. The key challenge in this method is achieving the desired regioselectivity.

-

Route 2: Multi-step Synthesis from Bromobenzene. This pathway involves the initial synthesis of the key intermediate, 2-bromo-5-nitroaniline, from bromobenzene, followed by a diazotization and subsequent conversion to the target anisole.

Route 1: Electrophilic Nitration of 2-Bromoanisole

This synthetic approach leverages the directing effects of the methoxy and bromo substituents on the aromatic ring. The strongly activating ortho, para-directing methoxy group, in conjunction with the deactivating ortho, para-directing bromo group, influences the position of the incoming nitro group. While a mixture of isomers is possible, conditions can be optimized to favor the formation of this compound.

Signaling Pathway and Regioselectivity

The regioselectivity of the nitration is governed by the electronic and steric effects of the substituents. The methoxy group is a powerful activating group and directs electrophilic attack to its ortho and para positions. The bromo group is a deactivating but ortho, para-director. The incoming electrophile, the nitronium ion (NO₂⁺), will preferentially attack the positions most activated by the methoxy group. The para-position to the methoxy group is blocked. The ortho-positions are C3 and C5. The C5 position is also para to the bromine, making it electronically favored.

Experimental Protocol: Nitration of 2-Bromoanisole

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 1.5 mL of concentrated nitric acid (70%) to 3.0 mL of concentrated sulfuric acid (98%). Maintain the temperature below 10 °C during the addition.

-

Reaction Setup: In a separate three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, dissolve 2.0 g (10.7 mmol) of 2-bromoanisole in 10 mL of glacial acetic acid. Cool the solution to 0-5 °C in an ice-salt bath.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-bromoanisole over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto 50 g of crushed ice with stirring. A yellow solid will precipitate.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Recrystallize the solid from ethanol to afford pure this compound.

Quantitative Data for Route 1

| Parameter | Value |

| Starting Material | 2-Bromoanisole |

| Molar Mass | 187.04 g/mol |

| Reagents | Conc. HNO₃, Conc. H₂SO₄, Glacial Acetic Acid |

| Product | This compound |

| Molar Mass | 232.03 g/mol |

| Typical Yield | 65-75% |

Route 2: Synthesis from Bromobenzene via 2-Bromo-5-nitroaniline

This multi-step synthesis provides an alternative route to this compound, proceeding through the formation of a key aniline intermediate.

Experimental Workflow

Experimental Protocols

A detailed protocol for the synthesis of 2-bromo-5-nitroaniline from bromobenzene is described in the patent literature. The process typically involves a two-step sequence:

-

Dinitration of Bromobenzene: Bromobenzene is treated with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures to yield a mixture of dinitrobromobenzene isomers.

-

Selective Reduction: The dinitrobromobenzene intermediate is then selectively reduced to 2-bromo-5-nitroaniline. This can be achieved using various reducing agents, such as sodium sulfide.

-

Diazotization: In a flask cooled to 0-5 °C, suspend 2.17 g (10 mmol) of 2-bromo-5-nitroaniline in a mixture of 5 mL of concentrated sulfuric acid and 10 mL of water. Slowly add a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Methoxylation: In a separate flask, heat 20 mL of methanol to reflux. Carefully add the cold diazonium salt solution to the refluxing methanol. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion and Work-up: After the addition is complete, continue to reflux the mixture for 30 minutes. Cool the reaction mixture to room temperature and pour it into 100 mL of water.

-

Isolation and Purification: Extract the aqueous mixture with dichloromethane (3 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization from ethanol.

Quantitative Data for Route 2

| Parameter | Value |

| Starting Material | Bromobenzene |

| Molar Mass | 157.01 g/mol |

| Intermediate | 2-Bromo-5-nitroaniline |

| Molar Mass | 217.02 g/mol |

| Product | This compound |

| Molar Mass | 232.03 g/mol |

| Overall Yield | ~50-60% (from Bromobenzene) |

Data Summary and Comparison

| Feature | Route 1: Nitration of 2-Bromoanisole | Route 2: From Bromobenzene |

| Starting Material | 2-Bromoanisole | Bromobenzene |

| Number of Steps | 1 | 3 |

| Key Challenge | Regioselectivity | Multi-step procedure, handling of diazonium salts |

| Typical Overall Yield | 65-75% | 50-60% |

| Advantages | More direct, fewer steps | Potentially higher purity control through intermediates |

| Disadvantages | Potential for isomeric impurities | Longer overall reaction time, use of potentially unstable intermediates |

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound. The direct nitration of 2-bromoanisole is a more convergent approach with a potentially higher overall yield, though careful control of reaction conditions is necessary to maximize the yield of the desired isomer. The multi-step synthesis from bromobenzene provides an alternative that may offer better control over purity by isolating the key 2-bromo-5-nitroaniline intermediate. The choice of the optimal route will depend on the specific requirements of the research or development project, including scale, purity needs, and available resources.

2-Bromo-5-nitroanisole safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Bromo-5-nitroanisole (CAS No. 77337-82-7), a chemical intermediate utilized in laboratory and research settings. The following sections detail the compound's properties, associated hazards, and essential safety protocols to ensure its proper handling, storage, and disposal.

Chemical and Physical Properties

This compound is a light brown crystalline powder or solid.[1][2] Its key physical and chemical properties are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrNO₃ | [1][3] |

| Molecular Weight | 232.03 g/mol | [1] |

| CAS Number | 77337-82-7 | [1][3] |

| EC Number | 278-669-5 | [1] |

| Synonyms | 4-Bromo-3-methoxynitrobenzene, 1-bromo-2-methoxy-4-nitrobenzene | [1][3] |

| Appearance | Light brown crystalline powder or solid | [1][2] |

| Melting Point | 99 - 103 °C / 210.2 - 217.4 °F | [3] |

| Boiling Point | No information available | [3] |

| Flash Point | No information available | [3] |

| Density | 1.64 g/cm³ | [1] |

| Solubility | No information available | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. One source indicates that based on available data, the classification criteria for health and physical hazards are not met.[3] However, other sources classify it as causing skin and serious eye irritation, and potentially causing respiratory irritation.[1][4] It may also be harmful if swallowed.[4]

The Globally Harmonized System (GHS) classification for this compound is summarized in the diagram below.

Hazard Statements:

-

H302: Harmful if swallowed.[4]

Precautionary Statements:

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

-

Response:

-

P301 + P317: IF SWALLOWED: Get medical help.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P319: Get medical help if you feel unwell.[1]

-

P332 + P317: If skin irritation occurs: Get medical help.[1]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[1]

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

-

First-Aid Measures

In case of exposure to this compound, immediate medical attention is crucial. The following table outlines the recommended first-aid procedures.

| Exposure Route | First-Aid Protocol | Source(s) |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [3] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention. | [3] |

| Ingestion | Clean mouth with water. Get medical attention. | [3] |

| Inhalation | Remove from exposure, lie down. Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. | [1][3] |

Firefighting Measures

This compound is a combustible solid. In the event of a fire, appropriate extinguishing media and protective equipment should be used.

| Aspect | Recommendation | Source(s) |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam. | [1] |

| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides. | [3] |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. | [1] |

Handling, Storage, and Spill Management

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of the compound.

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[3]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe dust.[3]

-

Wash hands before breaks and after work.[3]

-

Remove and wash contaminated clothing before reuse.[3]

Storage:

-

Keep in a dry, cool, and well-ventilated place.[3]

-

Store locked up.[1]

-

Incompatible with strong oxidizing agents, strong acids, and strong bases.[3]

Spill Management: The following workflow diagram illustrates the recommended procedure for handling a spill of this compound.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3] However, based on its GHS classification, it is considered harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][4] No information is available regarding its endocrine-disrupting properties.[3]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available in the publicly accessible safety data sheets.

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions.[3]

-

Hazardous Reactions: No information available.[3]

-

Conditions to Avoid: Incompatible products.[3]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[3]

-

Hazardous Decomposition Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides.[3]

References

A Technical Guide to the Solubility of 2-Bromo-5-nitroanisole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-nitroanisole is a substituted aromatic compound with applications as an intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. A thorough understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating products. This technical guide provides an in-depth overview of the available solubility data for this compound, a detailed experimental protocol for its quantitative determination, and a visual representation of the experimental workflow.

Solubility Profile of this compound

Currently, there is a notable absence of specific quantitative solubility data for this compound in the public domain. However, qualitative assessments and data from structurally analogous compounds provide valuable insights into its likely solubility characteristics.

Qualitative Solubility Data

Based on available information, this compound is reported to be insoluble in water[1]. This is consistent with the hydrophobic nature of the brominated and nitrated aromatic ring. For structurally similar compounds, such as 4-nitroanisole and 2-bromoanisole, a general trend of good solubility in common organic solvents and limited aqueous solubility is observed. 4-Nitroanisole is soluble in alcohol, ether, and boiling petroleum ether, and slightly soluble in cold petroleum ether[2]. 2-Bromoanisole is described as being moderately soluble in organic solvents like ethanol and ether[3].

This suggests that this compound will exhibit significant solubility in a range of organic solvents, particularly polar aprotic and some polar protic solvents, while remaining poorly soluble in aqueous media. A summary of the expected qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound and Structurally Similar Compounds

| Compound | Water | Alcohols (e.g., Ethanol) | Ethers (e.g., Diethyl Ether) | Halogenated Solvents (e.g., Dichloromethane) | Aromatic Hydrocarbons (e.g., Toluene) |

| This compound | Insoluble[1] | Likely Soluble | Likely Soluble | Likely Soluble | Likely Soluble |

| 4-Nitroanisole | Insoluble[2][4] | Soluble[2][4] | Soluble[2][4] | Data not available | Soluble (in boiling petroleum ether)[2] |

| 2-Bromoanisole | Limited solubility[3] | Moderately Soluble[3] | Moderately Soluble[3] | Data not available | Data not available |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a robust experimental protocol is essential. The isothermal equilibrium method, also known as the shake-flask method, coupled with gravimetric or chromatographic analysis, is a reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (oven, desiccator).

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature.

-

Agitate the samples for a sufficient period to allow the system to reach thermodynamic equilibrium. A typical equilibration time is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC analysis) to remove any undissolved solid particles.

-

-

Concentration Analysis:

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator.

-

Dry the remaining solid residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Cool the vial in a desiccator and weigh it again.

-

The mass of the dissolved solid can be determined by subtracting the weight of the empty vial from the final weight. The solubility can then be calculated as mass of solute per volume of solvent or mass of solute per mass of solvent.

-

-

HPLC Analysis:

-

Dilute the filtered saturated solution with a known volume of the solvent to a concentration within the linear range of the HPLC calibration curve.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions and the diluted sample solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L, at the specified temperature.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound using the isothermal equilibrium method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

Technical Guide: Physicochemical Properties of 2-Bromo-5-nitroanisole

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the melting and boiling points of 2-Bromo-5-nitroanisole, a key intermediate in various synthetic applications. The document outlines its physical properties and the standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Data Presentation: Physical Properties

The melting and boiling points of this compound are critical parameters for its handling, purification, and reaction control. The following table summarizes these key physical constants.

| Physical Property | Value | Conditions |

| Melting Point | 102.0-108.0 °C | Not Specified |

| Melting Point | 203 °C | lit.[1] |

| Boiling Point | 98 °C | 0.2 mmHg[1] |

Note: The significant discrepancy in the reported melting points may be due to different crystalline forms or experimental conditions and warrants careful consideration during experimental design.

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. The following sections detail the standard capillary methods for these measurements.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a widely used technique for this determination.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of this compound (finely powdered and dry)

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[3]

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then immersed in an oil bath within a Thiele tube.[4] The Thiele tube's design facilitates uniform heating of the oil bath through convection currents.

-

Heating: The Thiele tube is heated gently at the side arm.[4] The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point to ensure thermal equilibrium.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[4] For pure substances, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination (Micro or Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] The micro boiling point determination is suitable for small sample quantities.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube or aluminum block)[5]

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of this compound is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.[6]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (like a Thiele tube).[6]

-

Heating: The apparatus is heated, causing the air trapped in the capillary tube to expand and exit, followed by the vapor of the substance. A steady stream of bubbles emerging from the capillary tip indicates that the liquid has reached its boiling point.[7]

-

Cooling and Observation: The heat source is removed, and the apparatus is allowed to cool. The bubbling will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube. This occurs when the external pressure becomes greater than the vapor pressure of the liquid inside the capillary.

-

Pressure Correction: It is important to record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a chemical compound such as this compound.

Caption: Workflow for Melting and Boiling Point Determination.

References

- 1. Thiele tube - Wikipedia [en.wikipedia.org]

- 2. timstar.co.uk [timstar.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Boiling Points - Procedure [jove.com]

2-Bromo-5-nitroanisole: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-5-nitroanisole, a substituted aromatic compound, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, comprising a reactive bromine atom, an electron-withdrawing nitro group, and a methoxy group, render it a strategic starting material for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, key reactions, and applications of this compound, with a focus on its utility in the development of pharmaceuticals, agrochemicals, and advanced materials. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in leveraging the full potential of this important synthetic intermediate.

Core Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as a light brown or yellow powder.[1][2] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 77337-82-7 | [1] |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | [1] |

| Melting Point | 99-103 °C | [1] |

| Boiling Point | 302.1±22.0 °C (Predicted) | [1] |

| Density | 1.640±0.06 g/cm³ (Predicted) | [1] |

| Appearance | Crystalline Powder | [1][2] |

| Solubility | Insoluble in water | [1] |

| Storage | Sealed in a dry, room temperature environment | [1] |

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the interplay of its functional groups. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution and influences the regioselectivity of other transformations. The methoxy group, an electron-donating group, also modulates the reactivity of the aromatic ring.

This unique combination of functionalities makes this compound a valuable precursor for the synthesis of a wide range of organic molecules. Its applications are particularly prominent in the construction of biaryl and arylamine scaffolds, which are common motifs in biologically active compounds and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position, leading to the synthesis of substituted 5-nitroanisole derivatives. These products can serve as intermediates in the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable phosphine ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF), often with the addition of water

-

-

Procedure:

-

To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if required), and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

-

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides

While specific yield data for a wide range of Suzuki-Miyaura reactions with this compound is not extensively tabulated in the literature, the following table provides representative yields for the coupling of various aryl bromides with different boronic acids under optimized conditions. This data can serve as a valuable reference for predicting the outcome of similar reactions with this compound.

| Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromo-N,N-dimethylaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| 2-Bromotoluene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |

| 4-Bromoacetophenone | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 90 | 88 |

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that is indispensable for the formation of carbon-nitrogen bonds.[3] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to a diverse range of N-aryl compounds. These products are of significant interest in medicinal chemistry, as the N-aryl moiety is a common feature in many biologically active molecules.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

-

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.4-2.5 equiv)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst, the ligand, and the base.

-

Add this compound and the amine.

-

Add the anhydrous solvent.

-

Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) for the specified time (typically 1-24 hours).

-

Monitor the reaction's progress using TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides

The following table presents representative yields for the Buchwald-Hartwig amination of various aryl bromides with different amines. This data offers a useful reference for planning syntheses involving this compound.

| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromotoluene | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 95 |

| 1-Bromo-4-fluorobenzene | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 88 |

| 3-Bromopyridine | Piperidine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 100 | 92 |

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group in the para position relative to the bromine atom makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). This reaction provides a direct method for introducing a variety of nucleophiles, such as alkoxides, thiolates, and amines, by displacing the bromide leaving group.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution of this compound

-

Materials:

-

This compound (1.0 equiv)

-

Nucleophile (e.g., sodium methoxide, sodium phenoxide, or an amine) (1.1-2.0 equiv)

-

Polar aprotic solvent (e.g., DMF, DMSO, or NMP)

-

Base (if the nucleophile is an amine, e.g., K₂CO₃ or Et₃N)

-

-

Procedure:

-

Dissolve this compound in the polar aprotic solvent in a round-bottom flask.

-

Add the nucleophile (and base, if necessary).

-

Heat the reaction mixture to the appropriate temperature (ranging from room temperature to >100 °C, depending on the nucleophile's reactivity) and stir.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

If necessary, recrystallize or purify the product by column chromatography.

-

Diagram: Nucleophilic Aromatic Substitution Mechanism

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Applications in Drug Discovery and Materials Science

The derivatives of this compound are valuable intermediates in the synthesis of a variety of target molecules with important biological and material properties.

-

Pharmaceuticals: The biaryl and N-aryl scaffolds accessible from this compound are prevalent in many classes of therapeutic agents. For instance, substituted anilines and biaryls are key components of numerous kinase inhibitors, which are a major class of anti-cancer drugs. The nitro group can be readily reduced to an amino group, providing an additional point for diversification and interaction with biological targets. While direct synthesis of a marketed drug from this compound is not prominently documented, its structural motifs are highly relevant to the design of novel inhibitors for various signaling pathways, including those involving protein kinases.

-

Agrochemicals: The development of novel fungicides and herbicides often relies on the synthesis of new heterocyclic and aromatic compounds. The reactivity of this compound allows for the construction of diverse molecular libraries that can be screened for agrochemical activity. The nitrophenyl ether moiety is a known pharmacophore in some agricultural chemicals.

-

Materials Science: Substituted biphenyls and arylamines are fundamental units in the construction of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of these molecules through the introduction of various substituents makes this compound an attractive starting material for the synthesis of novel electroactive and photoactive polymers and small molecules.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, including powerful cross-coupling reactions and nucleophilic aromatic substitutions. The ability to readily generate diverse libraries of biaryl and N-aryl compounds makes it a strategic starting material for researchers in drug discovery, agrochemical development, and materials science. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in the synthesis of novel and functional molecules. As the demand for complex and diverse chemical entities continues to grow, the importance of such versatile building blocks in modern organic synthesis is set to increase even further.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-5-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction